molecular formula C11H9ClN2O2S B1411959 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid CAS No. 1391741-83-5

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid

Cat. No.: B1411959
CAS No.: 1391741-83-5
M. Wt: 268.72 g/mol
InChI Key: VNIPEGAOWHQLNZ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. It belongs to the thiazole family, a versatile heterocyclic scaffold known for its wide range of biological activities . The thiazole ring is a key pharmacophore found in various FDA-approved drugs, such as the anti-cancer agent Dasatinib and the xanthine oxidase inhibitor Febuxostat, underscoring its importance in drug discovery . This compound is specifically designed for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Research Applications and Potential Value: The core structure of this compound suggests potential for multiple research pathways. Structurally similar thiazole-4-carboxylic acid and 5-carboxylic acid derivatives have been investigated as potent inhibitors of enzymes like xanthine oxidase (relevant for gout and hyperuricemia research) and as key scaffolds in anti-tumor agent development . The chlorophenylamino substitution is a common feature in molecules designed to modulate biological targets, often contributing to enhanced binding affinity and selectivity . Researchers may explore this compound as a building block in combinatorial chemistry, a precursor for synthesizing more complex molecules, or as a candidate for high-throughput screening against various enzymatic and cellular targets. Handling and Ordering Information: To ensure the integrity of your research, this product is supplied as a high-purity compound. Researchers are encouraged to handle all chemicals with appropriate safety precautions in a controlled laboratory environment. For specific pricing, availability, and additional analytical data, please contact our sales team.

Properties

IUPAC Name

2-(2-chloroanilino)-5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)14-11(17-6)13-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIPEGAOWHQLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step-by-Step Synthesis:

  • Thiazole Ring Formation:

    • Starting Materials: Thioamide (e.g., derived from a carboxylic acid and a thionating agent) and an aldehyde or ketone.
    • Reaction Conditions: Typically involves heating in the presence of a base (e.g., sodium hydroxide or pyridine).
  • Introduction of the Amino Group:

    • Method: Nucleophilic aromatic substitution or direct amination reactions can be used to introduce an amino group onto the thiazole ring.
    • Reagents: Chloro-substituted thiazoles can undergo nucleophilic substitution with amines.
  • Carboxylation:

    • Method: The carboxylic acid group can be introduced via oxidation of a methyl group or through the use of a carboxylating agent.

Analysis and Characterization

After synthesis, compounds are typically characterized using various analytical techniques:

Research Findings

Research on thiazole derivatives highlights their potential in medicinal chemistry, particularly in the development of anticancer agents. Compounds like thiazolidin-4-one derivatives have shown significant anticancer activities, emphasizing the importance of exploring diverse heterocyclic scaffolds for drug development.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chlorophenylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. Detailed studies on its binding affinity, molecular interactions, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Positional Isomers and Halogen Effects

  • 2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid (CAS 1553413-00-5): This isomer has the chloro group at the 3-position of the phenyl ring instead of 2. Predicted pKa (0.96) suggests slightly stronger acidity than the 2-chloro analog .
  • 2-[(2-Chlorobenzyl)amino]-4-methylthiazole-5-carboxylic acid (CAS 834884-94-5): Features a benzylamino linker instead of direct phenylamino attachment. Impact: The methylene spacer increases molecular flexibility and may enhance solubility. The carboxylic acid at position 5 (vs. 4 in the target compound) could affect electronic distribution across the thiazole ring .

Substituent Variations

  • 2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid (CAS 162651-09-4): Replaces the chlorophenyl group with a smaller ethylamino substituent. Impact: Reduced steric bulk and hydrophobicity compared to the target compound. Molecular weight (186.23 g/mol) is significantly lower, suggesting differences in pharmacokinetics .
  • 4-Methyl-2-phenylthiazole-5-carboxylic acid (CAS 33763-20-1): Lacks the amino linker and chlorine atom, with a phenyl group at position 2. Impact: Higher lipophilicity due to the unsubstituted phenyl group. Melting point (214–215°C) indicates stronger crystalline packing vs. the target compound .

Heterocyclic System Modifications

  • Ethyl 5-(2-Chlorophenylamino)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (Compound 9f, ): Embeds the 2-chlorophenylamino group within a pyrazolopyridine scaffold. Impact: The fused heterocyclic system introduces rigid planar geometry, contrasting with the flexible thiazole ring. This may influence DNA minor groove binding efficiency .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Chloro Position Melting Point (°C) Predicted pKa
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid C₁₁H₉ClN₂O₂S 268.72 2-(2-ClPhNH), 5-Me, 4-COOH 2 Not reported ~1.0 (est.)
2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid C₁₁H₉ClN₂O₂S 268.72 2-(3-ClPhNH), 5-Me, 4-COOH 3 Not reported 0.96
2-[(2-Chlorobenzyl)amino]-4-methylthiazole-5-carboxylic acid C₁₂H₁₁ClN₂O₂S 282.79 2-(2-ClBnNH), 4-Me, 5-COOH 2 (benzyl) Not reported N/A
2-(Ethylamino)-4-methyl-5-thiazolecarboxylic acid C₇H₁₀N₂O₂S 186.23 2-EtNH, 4-Me, 5-COOH N/A Not reported N/A
4-Methyl-2-phenylthiazole-5-carboxylic acid C₁₁H₉NO₂S 219.26 2-Ph, 4-Me, 5-COOH N/A 214–215 N/A

Biological Activity

2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound’s unique structure, featuring a thiazole ring and a chlorophenyl group, contributes to its diverse pharmacological effects.

Chemical Structure and Properties

The chemical formula of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid is C11H10ClN2O2S. The presence of the chlorine atom and the carboxylic acid group enhances its reactivity and biological activity.

1. Anticancer Activity

Recent studies have indicated that thiazole derivatives, including 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid, exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound effectively reduced cell viability in human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG-2) cell lines. The IC50 values for these cell lines were reported to be less than 30 µM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .

2. Xanthine Oxidase Inhibition

Xanthine oxidase (XO) plays a crucial role in uric acid production, and its inhibition is beneficial in managing hyperuricemia and gout.

  • Research Findings : The compound was evaluated for its XO inhibitory activity, showing an IC50 value of approximately 50 µM. This suggests moderate efficacy compared to established inhibitors like febuxostat .
CompoundIC50 (µM)Activity
2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid~50Xanthine oxidase inhibitor
Febuxostat4.8Reference inhibitor

3. Antioxidant Activity

The antioxidant potential of thiazole derivatives is well-documented, with several studies highlighting their ability to scavenge free radicals.

  • Mechanism : The carboxylic acid group in the thiazole structure contributes to the compound's ability to donate electrons, thereby neutralizing reactive oxygen species (ROS). In vitro assays indicate that this compound exhibits significant free radical scavenging activity, comparable to traditional antioxidants .

Structure-Activity Relationship (SAR)

The biological efficacy of 2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid can be attributed to specific structural features:

  • Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and improves binding affinity to biological targets.
  • Thiazole Ring : The thiazole moiety is essential for anticancer activity, as it participates in π-stacking interactions with DNA and proteins.

Q & A

Q. What are the optimal synthetic routes for 2-(2-chlorophenylamino)-5-methylthiazole-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of 2-chloroaniline with a thiazole precursor (e.g., 5-methylthiazole-4-carboxylic acid derivatives) under anhydrous conditions using catalysts like NaH in DMF at 50–60°C .
  • Step 2 : Purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) and recrystallization from ethanol/water mixtures .
  • Characterization :
    • NMR : Key signals include δ 7.3–7.5 ppm (aromatic protons from chlorophenyl group) and δ 2.4 ppm (methyl group on thiazole) .
    • LC-MS : Molecular ion peak at m/z 283.7 [M+H]⁺ confirms the molecular weight .

Q. How is the compound’s stability assessed under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) at 10°C/min in nitrogen atmosphere shows decomposition onset at ~180°C .
  • pH stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC (retention time shifts indicate instability) .
  • Light sensitivity : Expose to UV light (254 nm) and track absorbance changes at λmax 275 nm .

Advanced Research Questions

Q. How do substituents (e.g., chloro vs. methoxy groups) influence the compound’s electronic properties and reactivity?

  • Computational analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
    • The electron-withdrawing chloro group increases the thiazole ring’s electrophilicity (LUMO energy: −1.8 eV vs. −1.3 eV for methoxy analogs) .
    • Hammett substituent constants (σpara = 0.23 for Cl) correlate with reaction rates in nucleophilic substitution .
  • Experimental validation : Compare reaction kinetics with 2-methoxyphenyl analogs in Suzuki coupling reactions .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray crystallography)?

  • Case example : Discrepancies in methyl group chemical shifts (δ 2.4 ppm in NMR vs. 2.5 Å bond length in X-ray) arise from dynamic effects in solution.
    • Solution : Variable-temperature NMR (VT-NMR) at −40°C to 80°C to observe conformational freezing .
    • Cross-validation : Pair crystallography (ORTEP diagrams) with solid-state NMR to confirm static vs. dynamic disorder .

Q. How is the compound evaluated for biological activity in enzyme inhibition studies?

  • In vitro assays :
    • Kinase inhibition : Incubate with recombinant kinases (e.g., CDK2) at 10 µM; measure ATP depletion via luminescence .
    • IC50 determination : Dose-response curves (0.1–100 µM) with nonlinear regression analysis (GraphPad Prism) .
  • Structural insights : Molecular docking (AutoDock Vina) identifies H-bonding between the carboxylic acid group and kinase active-site residues (e.g., Lys89) .

Methodological Recommendations

  • Synthetic optimization : Use microwave-assisted synthesis (100°C, 20 min) to reduce reaction time by 60% .
  • Data interpretation : Apply multivariate analysis (PCA) to resolve overlapping spectral peaks in complex mixtures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid
Reactant of Route 2
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2-(2-Chlorophenylamino)-5-methylthiazole-4-carboxylic acid

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